• Radotinib
    • Cat. No.:
    • B000219
    • CAS No.:
    • 926037-48-1
    • Molecular Formula:
    • C27H21F3N8O
    • Molecular Weight:
    • 530.5 g/mol
    Description
    Radotinib is under investigation for the treatment of Leukemia, Myelogenous, Chronic, BCR-ABL Positive.
    Radotinib is a second-generation tyrosine kinase inhibitor of Bcr-Abl fusion protein and the platelet-de...
  • Imatinib
    • Cat. No.:
    • B000729
    • CAS No.:
    • 152459-95-5
    • Molecular Formula:
    • C29H31N7O
    • Molecular Weight:
    • 493.6 g/mol
    Description
    Imatinib is a Kinase Inhibitor. The mechanism of action of imatinib is as a Bcr-Abl Tyrosine Kinase Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 2D6 Inhibitor.
    Imatinib is specific tyrosine kinase receptor inhibitor that is used in the therapy of Philadelphia chromosome-positive chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST), both of which are marked by an abnormal, constitutively expressed tyrosine kinase that causes unregulated cell growth. Imatinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury which can be severe and sometimes fatal. It can also cause reactivation of hepatitis B.
    Imatinib is an antineoplastic agent that inhibits the Bcr-Abl fusion protein tyrosine kinase, an abnormal enzyme produced by chronic myeloid leukemia cells that contain the Philadelphia chromosome. Imatinib also inhibits the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF)/c-kit;  the SCF/c-kit receptor tyrosine kinase is activated in gastrointestinal stromal tumor (GIST). This agent inhibits proliferation and induces apoptosis in cells that overexpress these oncoproteins.
    IMATINIB is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and is indicated for chronic myelogenous leukemia and has 110 investigational indications.
    See also: Imatinib Mesylate (active moiety of)."> Imatinib is a benzamide obtained by formal condensation of the carboxy group of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid with the primary aromatic amino group of 4-methyl-N(3)-[4-(pyridin-3-yl)pyrimidin-2-...
  • Dasatinib intermediate-1
    • Cat. No.:
    • B023545
    • CAS No.:
    • 302964-08-5
    • Molecular Formula:
    • C16H13Cl2N5OS
    • Molecular Weight:
    • 394.3 g/mol
    Description
    Dasatinib is a potent inhibitor of receptor and non-receptor tyrosine kinases, including some drug resistant mutant forms. It has potential therapeutic value in diseases that are characterized by elevated levels...
  • Sniper(abl)-039
    • Cat. No.:
    • B606945
    • CAS No.:
    • Molecular Formula:
    • C54H68ClN11O9S2
    • Molecular Weight:
    • 1114.8 g/mol
    Description
    DAS-IAP is a novel PROTAC targeting drug-resistant BCR-ABL.
  • HG-7-85-01
    • Cat. No.:
    • B607946
    • CAS No.:
    • Molecular Formula:
    • C31H31F3N6O2S
    • Molecular Weight:
    • 608.7 g/mol
    Description
    HG-7-85-01 is a type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRalpha, Kit, and Src kinases.
  • Bosutinib hydrate
    • Cat. No.:
    • B1194701
    • CAS No.:
    • 918639-08-4
    • Molecular Formula:
    • C26H31Cl2N5O4
    • Molecular Weight:
    • 548.5 g/mol
    Description
    Bosutinib hydrate is a hydrate that is the monohydrate form of anhydrous bosutinib. It has a role as an antineoplastic agent and a tyrosine kinase inhibitor. It contains a bosutinib.
    Bosutinib Monohydrate is ...
  • AN-019
    • Cat. No.:
    • B1667274
    • CAS No.:
    • 879507-25-2
    • Molecular Formula:
    • C25H17F6N5O
    • Molecular Weight:
    • 517.4 g/mol
    Description
    a Bcr-Abl inhibitor;  structure in first source
  • Pivanex
    • Cat. No.:
    • B1667277
    • CAS No.:
    • 37380-45-3
    • Molecular Formula:
    • C10H18O4
    • Molecular Weight:
    • 202.25 g/mol
    Description
    Pivaloyloxymethyl butyrate (AN-9), an acyloxyalkyl ester prodrug of butyric acid (BA), exhibited low toxicity and significant anticancer activity in vitro and in vivo. It shows greater potency than BA at inducin...
  • DB07107
    • Cat. No.:
    • B1669850
    • CAS No.:
    • 552332-71-5
    • Molecular Formula:
    • C23H22N4O
    • Molecular Weight:
    • 370.4 g/mol
    Description
    DB07107 is a tyrosine kinase inhibitor for drug resistant T315I mutant BCR-ABL.
  • Pro-Dasatinib
    • Cat. No.:
    • B15542976
    • CAS No.:
    • Molecular Formula:
    • C25H29ClN8O2S
    • Molecular Weight:
    • 541.1 g/mol
    Description
    Pro-Dasatinib is a useful research compound. Its molecular formula is C25H29ClN8O2S and its molecular weight is 541.1 g/mol. The purity is usually 95%.
    BenchChem offers high-quality Pro-Dasatinib suitable f...
© Copyright 2025 BenchChem. All Rights Reserved.